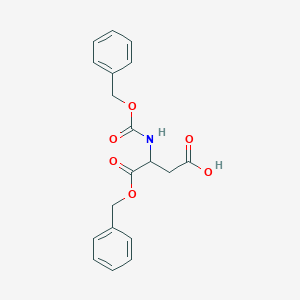![molecular formula C12H19ClN2 B12442354 [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of benzyl chloride to form the benzylated product. The resulting compound is then treated with methanamine under acidic conditions to yield the final product as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzylamine: A compound with a benzyl group attached to an amine, used in organic synthesis.
Methanamine: A simple amine used as a building block in chemical synthesis.
Uniqueness
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
[(3S)-1-benzylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1 |
Clé InChI |
JPGWSESUXOMZEF-YDALLXLXSA-N |
SMILES isomérique |
C1CN(C[C@@H]1CN)CC2=CC=CC=C2.Cl |
SMILES canonique |
C1CN(CC1CN)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


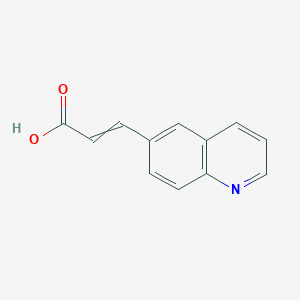
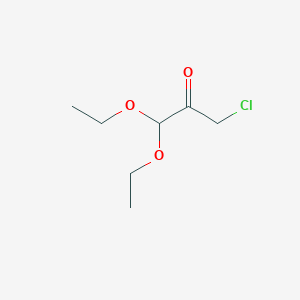
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
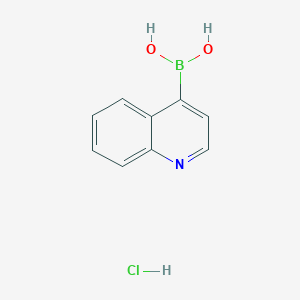


![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)
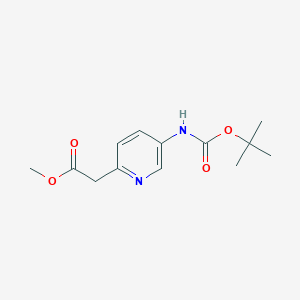
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)
![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
